molecular formula C11H13F3N2O3 B6199407 N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid CAS No. 2694745-13-4

N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid

Cat. No.: B6199407
CAS No.: 2694745-13-4
M. Wt: 278.2
InChI Key:
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Description

N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid is a chemical compound with a unique structure that combines an oxetane ring with a benzene ring substituted with diamine groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid typically involves the reaction of oxetane derivatives with benzene-1,4-diamine under specific conditions. The reaction is often carried out in the presence of trifluoroacetic acid, which acts as a catalyst and stabilizing agent. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid can be compared with other similar compounds, such as:

    N1-(oxetan-3-yl)benzene-1,3-diamine: Similar structure but with different substitution patterns on the benzene ring.

    N1-(oxetan-3-yl)benzene-1,2-diamine: Another isomer with different substitution positions.

    Oxetane derivatives: Compounds containing the oxetane ring but with different substituents.

The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions, making it a valuable compound for various research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid involves the reaction of 3-chlorooxetane with benzene-1,4-diamine followed by deprotection and trifluoroacetylation.", "Starting Materials": [ "3-chlorooxetane", "benzene-1,4-diamine", "trifluoroacetic acid", "diisopropylethylamine", "dichloromethane", "methanol", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 3-chlorooxetane is added to a solution of benzene-1,4-diamine in dichloromethane and diisopropylethylamine at room temperature and stirred for 24 hours.", "Step 2: The reaction mixture is washed with water and saturated sodium bicarbonate solution, then dried over sodium sulfate.", "Step 3: The solvent is removed under reduced pressure to obtain N1-(oxetan-3-yl)benzene-1,4-diamine as a yellow solid.", "Step 4: The yellow solid is dissolved in methanol and treated with trifluoroacetic acid at room temperature for 2 hours.", "Step 5: The solvent is removed under reduced pressure and the residue is dissolved in water.", "Step 6: The aqueous solution is washed with dichloromethane and saturated sodium chloride solution, then dried over sodium sulfate.", "Step 7: The solvent is removed under reduced pressure to obtain N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid as a white solid." ] }

CAS No.

2694745-13-4

Molecular Formula

C11H13F3N2O3

Molecular Weight

278.2

Purity

95

Origin of Product

United States

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